Iferanserin

Catalog No.
S530429
CAS No.
58754-46-4
M.F
C23H28N2O
M. Wt
348.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iferanserin

CAS Number

58754-46-4

Product Name

Iferanserin

IUPAC Name

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1

InChI Key

UXIPFQUBOVWAQW-UEBLJOKOSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Iferanserin; MSA-100; MSA100; S-MPEC; VEN-309; VEN309; SMPEC.

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3

Description

The exact mass of the compound Iferanserin is 348.2202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

Schizophrenia is a complex mental disorder characterized by hallucinations, delusions, and disorganized thinking. The exact cause of schizophrenia is unknown, but it is believed to be مرتبط با (mutabaqit saath) dysfunction in the brain's dopamine and serotonin systems []. Iferanserin primarily acts by antagonizing the 5-HT2A receptor, thereby inhibiting the transmission of serotonin signals. This mechanism is thought to improve psychotic symptoms in patients with schizophrenia [].

Clinical Trials:

Several clinical trials have been conducted to evaluate the efficacy and safety of Iferanserin for schizophrenia. These trials have shown promising results. For instance, a phase II double-blind, placebo-controlled study reported that Iferanserin was effective in reducing positive and negative symptoms of schizophrenia when compared to placebo []. Another phase III study found that Iferanserin was well-tolerated and demonstrated efficacy in improving the overall condition of patients with schizophrenia [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

348.2202

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NWR3BEB8PA

Other CAS

951155-17-2
58754-46-4

Wikipedia

Iferanserin

Dates

Modify: 2023-07-15

Explore Compound Types